2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]-
Description
The compound 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- is a thiazole derivative featuring a sulfonyl group at position 4 of the heterocyclic ring and a chlorine substituent at position 5. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-6-2-4-7(5-3-6)17(14,15)9-8(11)16-10(12)13-9/h2-5H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASFRGZUWKBTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354110 | |
| Record name | 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153941-62-9 | |
| Record name | 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-aminothiazole with appropriate reagents to introduce the chloro and sulfonyl groups. One common method involves the chlorination of 2-aminothiazole followed by sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for safety, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H9ClN2O2S2
- Molecular Weight : 288.76 g/mol
- Key Functional Groups : Thiazole ring, sulfonamide group
The compound's structure contributes to its biological activity, particularly in medicinal chemistry where thiazole derivatives are known for their diverse pharmacological profiles.
Antimicrobial Activity
2-Thiazolamine derivatives have been extensively studied for their antimicrobial properties. The structural similarity of thiazolidinones to penicillin antibiotics has led to investigations into their antibacterial and antifungal activities.
- Case Study : A study demonstrated that 3-substituted 5-ylidene-4-thiazolidinones exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Chromobacterium violaceum, showcasing their potential as new antimicrobial agents .
Antitumor Properties
Thiazole derivatives, including 2-Thiazolamine, have shown promise as antitumor agents. The presence of reactive functional groups allows these compounds to interact with biological targets involved in cancer progression.
- Research Findings : Various studies have identified thiazole derivatives that inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, modifications at the C5 position have been linked to enhanced cytotoxicity against cancer cell lines .
Antidiabetic Effects
Thiazolidinones are recognized for their role as antidiabetic agents, particularly as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists.
- Clinical Relevance : Compounds derived from thiazolidinone structures have been developed into drugs like Rosiglitazone and Pioglitazone, which are used in the management of type 2 diabetes mellitus .
Common Synthesis Techniques
- Hantzsch Thiazole Synthesis : This method utilizes thiourea and α-halo ketones to form thiazole derivatives efficiently.
- One-Pot Reactions : These reactions allow for the simultaneous formation of multiple bonds and functional groups, reducing the time and resources needed for synthesis.
Antimicrobial Activity Study
A recent publication highlighted the synthesis of a series of thiazolidinone derivatives that were evaluated for their antimicrobial activity against various pathogens. The study found that specific structural modifications significantly enhanced their efficacy .
Antitumor Mechanisms
Research conducted on the antitumor effects of thiazole derivatives revealed that certain compounds could inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. These findings suggest a promising direction for developing new anticancer therapies based on thiazole chemistry .
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5-Phenyl-1,3-thiazole-4-sulfonamide derivatives
- Structure : Features a phenyl group at position 5 and a sulfonamide group at position 4.
- Synthesis: Prepared via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate with Lawesson’s reagent, followed by oxidative chlorination .
- Activity : Exhibits antitumor activity across 60 cancer cell lines, with IC₅₀ values ranging from 1–10 µM .
- Key Difference : The absence of a chlorine substituent and the replacement of the tosyl group with a sulfonamide reduce lipophilicity compared to the target compound.
4-[(4-Methylsulfonyl)phenyl]thiazol-2-amine
- Structure : Contains a methylsulfonyl group at position 4 instead of a tosyl group.
- Synthesis : Derived from benzyl sulfide intermediates, with sulfonyl groups introduced via oxidation .
- Activity : Methylsulfonyl groups enhance solubility but may reduce membrane permeability compared to bulkier tosyl substituents .
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Replaces the thiazole core with a thiadiazole ring, retaining the 4-methylphenyl group.
- Activity : Demonstrates insecticidal and fungicidal properties due to the electron-deficient thiadiazole ring .
Functional Group Modifications
2-Thiazolamine,5-[2-(4-methylphenyl)diazenyl]-4-(3-nitrophenyl)-
N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- Structure : Oxazole core with a tosyl group and thiophene substituent.
- Activity : Oxazole derivatives often show reduced metabolic stability compared to thiazoles due to differences in ring electronegativity .
Physicochemical and Pharmacokinetic Properties
*Estimated based on analogous structures .
Key Research Findings
- Tosyl vs.
- Chlorine Substituent : The chlorine atom at position 5 may enhance electrophilic reactivity, improving interactions with biological targets such as kinases or DNA .
- Biological Activity Trends : Sulfonyl-containing thiazoles consistently show promise in antitumor applications, with activity influenced by substituent electronic effects and steric bulk .
Biological Activity
2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- (CAS No. 153941-62-9) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a thiazole ring, a chloro substituent, and a sulfonyl group linked to a methylphenyl moiety. The biological activity of this compound is primarily attributed to its potential as an antimicrobial, antifungal, and anticancer agent, among other therapeutic applications.
The synthesis of 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- typically involves the chlorination of 2-aminothiazole followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction is conducted under controlled conditions using organic solvents like dichloromethane or chloroform at low temperatures to optimize yield and purity.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Chlorination | 2-Aminothiazole + Cl₂ | 0-5°C |
| 2 | Sulfonylation | Chloro compound + 4-Methylbenzenesulfonyl chloride | Basic conditions |
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-Thiazolamine, exhibit significant antimicrobial properties. In a study evaluating various aminothiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity .
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- | Staphylococcus aureus | 32 |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
In addition to its antibacterial effects, the compound has been tested against fungal strains such as Candida albicans. The results showed effective inhibition of fungal growth, further supporting its potential as an antifungal agent .
Anticancer Properties
The anticancer potential of thiazole derivatives has been widely documented. Studies have shown that compounds similar to 2-Thiazolamine inhibit cancer cell proliferation in various human cancer cell lines, including leukemia and breast cancer cells. For instance, derivatives of aminothiazoles have demonstrated activity against K562 leukemia cells with IC50 values indicating significant cytotoxicity .
Table: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]- | K562 (Leukemia) | 0.1 |
| MCF7 (Breast Cancer) | 0.25 |
The mechanism by which 2-Thiazolamine exerts its biological effects involves the inhibition of specific enzymes or receptors within microbial or cancerous cells. This inhibition disrupts critical cellular functions, leading to cell death or growth arrest. For example, it may inhibit bacterial enzymes involved in cell wall synthesis or interfere with cancer cell signaling pathways .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various aminothiazole derivatives highlighted the effectiveness of 2-Thiazolamine in inhibiting bacterial growth across multiple strains, showcasing its potential for development into a therapeutic agent for infections resistant to conventional antibiotics .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives reported that compounds similar to 2-Thiazolamine exhibited significant cytotoxicity against human leukemia and breast cancer cells, suggesting potential applications in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 2-Thiazolamine, 5-chloro-4-[(4-methylphenyl)sulfonyl]-, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using Lawesson’s reagent to form the thiazole core, followed by oxidative chlorination to introduce the sulfonyl group. Key intermediates, such as sulfonyl chlorides, are characterized using 1H NMR (e.g., methyl protons at δ 2.26 ppm) and IR spectroscopy (S=O stretches at ~1332 and 1160 cm⁻¹). Recrystallization from DMF/ethanol mixtures ensures purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : 1H NMR identifies aromatic proton environments and substituent effects (e.g., deshielding due to the sulfonyl group). IR spectroscopy confirms sulfonyl (S=O) and amine (N–H) functional groups. For unambiguous confirmation, X-ray crystallography (using SHELXL/SHELXS) resolves bond lengths and angles, as demonstrated in analogous sulfonyl-thiazole structures .
Q. How can researchers optimize purification protocols for this compound?
- Methodological Answer : Use gradient column chromatography (ethyl acetate/hexane) or recrystallization from polar aprotic solvents (DMF/ethanol). Monitor purity via HPLC (retention time consistency) and melting point analysis (sharp range, e.g., 223–225°C). Adjust reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize by-products .
Advanced Research Questions
Q. How can contradictions in biological activity data across cell lines be resolved?
- Methodological Answer : Validate using orthogonal assays (e.g., MTT for viability, clonogenic for proliferation). Control for cell-specific factors like efflux pumps (e.g., P-gp inhibitors). Correlate activity with structural for example, X-ray-derived conformations may explain differential binding to targets like kinases .
Q. What computational strategies predict the binding modes of this compound to biological targets?
- Methodological Answer : Perform molecular docking using crystal structures (PDB entries refined via SHELX) to model interactions with active sites. Pair with molecular dynamics (MD) simulations to assess binding stability. Prioritize pharmacophore features like the sulfonyl group’s electrostatic potential and chloro substituent’s hydrophobicity .
Q. How can the sulfonyl group be functionalized to explore structure-activity relationships (SAR) in anticancer studies?
- Methodological Answer : Synthesize sulfonamides via nucleophilic substitution with amines (e.g., anilines) or sulfones via oxidation. Screen derivatives against the NCI-60 panel, comparing IC50 values. Use LC-MS for purity and 19F NMR (if fluorinated) to track reactivity. Optimize LogP via substituent modulation (e.g., methyl vs. trifluoromethyl) .
Q. What experimental design considerations are essential for in vivo antitumor efficacy studies?
- Methodological Answer : Employ xenograft models with pharmacokinetic profiling (e.g., plasma t½ via LC-MS/MS). Include dose-ranging studies (10–100 mg/kg) and histopathology to assess tumor necrosis. Cross-reference in vitro cytotoxicity (e.g., IC50 ≤ 10 µM) with in vivo efficacy to validate translational potential .
Q. How can crystallographic data address discrepancies in molecular conformation predictions?
- Methodological Answer : Refine crystal structures using SHELXL to resolve torsional angles and hydrogen-bonding networks. Compare with DFT-optimized geometries to identify conformational flexibility. For example, sulfonyl-thiazole derivatives may exhibit planar vs. puckered ring conformations affecting bioactivity .
Methodological Notes
- Referencing : Citations align with evidence IDs (e.g., ).
- Depth : Basic questions focus on synthesis/characterization; advanced questions address SAR, computational modeling, and translational research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
